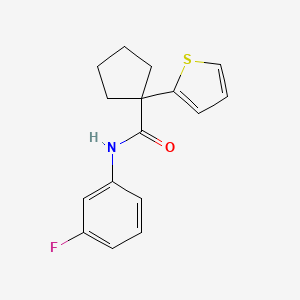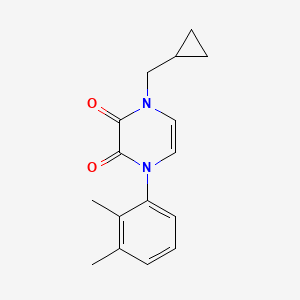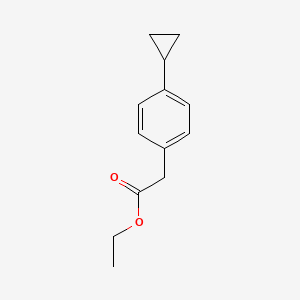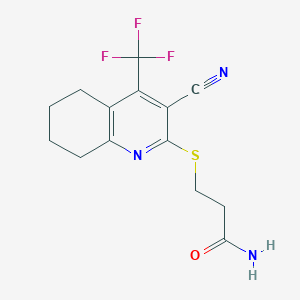![molecular formula C15H18FNO B2561204 1-[4-[(4-Fluorphenyl)methyl]piperidin-1-yl]prop-2-en-1-on CAS No. 438635-04-2](/img/structure/B2561204.png)
1-[4-[(4-Fluorphenyl)methyl]piperidin-1-yl]prop-2-en-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a piperidine ring, like “1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one”, often interact with various receptors in the nervous system, such as the dopamine, serotonin, or norepinephrine receptors .
Mode of Action
The interaction of these compounds with their targets typically involves binding to the receptor, which can either stimulate (agonist) or inhibit (antagonist) the receptor’s function .
Biochemical Pathways
The activation or inhibition of these receptors can influence various biochemical pathways, such as the dopaminergic, serotonergic, or noradrenergic pathways, leading to changes in neurotransmitter levels and neuronal activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. This could range from changes in mood and behavior to effects on motor control and other physiological functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
It has been found that structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, suggesting potential antiplasmodial activity . These compounds interact with the parasite’s lactate dehydrogenase enzyme, inhibiting its function and leading to parasite growth inhibition .
Cellular Effects
Related compounds have been shown to inhibit the growth of Plasmodium falciparum in cultured cells . This suggests that 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may also have potential antiparasitic effects.
Molecular Mechanism
Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum . This suggests that 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may also interact with enzymes and other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
Related compounds have been found to inhibit the growth of Plasmodium falciparum in a dose-dependent manner .
Metabolic Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been found to inhibit the growth of Plasmodium falciparum, suggesting that they may be transported into the parasite’s cells .
Subcellular Localization
Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum, suggesting that they may localize to the parasite’s cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form 4-[(4-fluorophenyl)methyl]piperidine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- 1-[4-[(4-Bromophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- 1-[4-[(4-Methylphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-2-15(18)17-9-7-13(8-10-17)11-12-3-5-14(16)6-4-12/h2-6,13H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFTZYZSMJBKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2561124.png)


![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2561128.png)



![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2561138.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
